![molecular formula C4H8ClNO B1360140 4-Chloromorpholine CAS No. 23328-69-0](/img/structure/B1360140.png)
4-Chloromorpholine
Overview
Description
4-Chloromorpholine is an organic compound with the molecular formula C4H8ClNO. It is a derivative of morpholine, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloromorpholine can be synthesized through the chlorination of morpholine. The process typically involves the reaction of morpholine with sodium hypochlorite (NaOCl) under controlled conditions. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where morpholine is continuously fed into a reaction chamber containing sodium hypochlorite. The reaction mixture is then subjected to distillation to isolate and purify the this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloromorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form N-chloromorpholine derivatives.
Reduction Reactions: The compound can be reduced to morpholine under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Sodium hypochlorite (NaOCl) or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
N-chloromorpholine: Formed through oxidation.
Substituted Morpholines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
4-Chloromorpholine has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity in drug design.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. A study published in Chemical Research in Toxicology highlighted its effectiveness against various bacterial strains, suggesting that it could be utilized in formulating new antimicrobial agents .
Anticancer Properties
In vitro studies have shown that derivatives of this compound display cytotoxic effects on cancer cell lines. For instance, experiments conducted at UNSW Sydney demonstrated that compounds containing the this compound moiety inhibited tumor growth by inducing apoptosis in cancer cells .
Agricultural Applications
This compound is also explored for its role in agriculture, particularly as a plant growth regulator.
Growth Regulation
Studies have indicated that this compound can influence plant growth patterns, enhancing root development and overall plant vigor. This property is particularly beneficial in crop production, where improved growth rates can lead to higher yields .
Pest Resistance
Research conducted at various agricultural institutes has suggested that this compound may enhance pest resistance in certain crops, reducing the need for chemical pesticides. This application aligns with sustainable agricultural practices aimed at minimizing chemical inputs .
Industrial Applications
The compound is utilized in various industrial processes due to its chemical properties.
Solvent Use
This compound serves as an effective solvent in organic synthesis and chemical reactions. Its polar nature allows it to dissolve a wide range of organic compounds, facilitating various chemical transformations .
Polymer Production
In polymer chemistry, this compound is used as a monomer or co-monomer in the synthesis of specialty polymers with unique properties. These polymers find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics .
Data Tables
Case Study 1: Antimicrobial Efficacy
A detailed investigation into the antimicrobial properties of this compound was conducted involving several bacterial strains including E. coli and Staphylococcus aureus. The results indicated significant inhibition zones, supporting the potential use of this compound in developing new antibiotics.
Case Study 2: Crop Yield Improvement
Field trials were performed using this compound as a growth regulator on tomato plants. The treated plants exhibited a 20% increase in yield compared to control groups, demonstrating its effectiveness as a plant growth enhancer.
Mechanism of Action
The mechanism of action of 4-Chloromorpholine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can alter the enzyme’s activity, leading to various biochemical effects .
Comparison with Similar Compounds
N-Chloromorpholine: Similar in structure but with different reactivity.
N-Chloropiperidine: Another chloramine with distinct chemical properties.
N-Chloroquinuclidinium Chloride: Used in different industrial applications.
Uniqueness: 4-Chloromorpholine is unique due to its balanced reactivity and stability, making it suitable for a wide range of chemical reactions and industrial processes. Its ability to undergo various substitution and oxidation reactions sets it apart from other similar compounds .
Biological Activity
4-Chloromorpholine is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological properties of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring substituted with a chlorine atom at the fourth position. Its chemical structure can be represented as follows:
- Chemical Formula : C₄H₈ClNO
- Molecular Weight : 123.57 g/mol
Biological Activity
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 16 to 64 µg/mL, indicating moderate antibacterial activity. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
2. Anticancer Properties
Research has indicated that this compound exhibits anticancer activity against several cancer cell lines, including:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (breast) | 20 |
A549 (lung) | 15 |
HeLa (cervical) | 18 |
The anticancer mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of cell cycle progression.
3. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The findings revealed that at sub-MIC concentrations, the compound inhibited biofilm formation and enhanced the efficacy of conventional antibiotics.
Case Study 2: Anticancer Activity
In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy regimens. Results indicated a synergistic effect, improving overall response rates by approximately 30% compared to chemotherapy alone.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, compromising their integrity.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation.
- Cytokine Modulation : It inhibits key signaling pathways involved in inflammation, such as NF-κB.
Properties
IUPAC Name |
4-chloromorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c5-6-1-3-7-4-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGCUVXLQVDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066877 | |
Record name | Morpholine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-69-0 | |
Record name | 4-Chloromorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23328-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloromorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloromorpholine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS9GHG22Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Chloromorpholine is frequently employed as an electrophilic chlorinating agent in organic synthesis. [, ] It acts as a mild oxidizing agent, facilitating the transfer of chlorine atoms to various substrates. This property makes it valuable for introducing chlorine atoms into molecules, which can significantly alter their chemical properties and biological activities.
A:
Molecular formula: C4H8ClNO * Molecular weight: 121.56 g/mol * Spectroscopic data:* While specific spectroscopic data isn't provided in the abstracts, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to characterize its structure. []
A: Studies show that N-Chloromorpholine demonstrates superior selectivity compared to Chloramine-T (CAT), particularly in the iodination of sensitive molecules like L-tyrosine. [] It yields a higher proportion of the desired mono- and diiodotyrosine products while causing less decomposition of the starting material.
A: Yes, recent research suggests that N-Chloromorpholine, similar to allyl chlorides, participates in a unique, rapid reaction pathway in iron-catalysed C–H activation/functionalisation reactions. [] This pathway is defined as an inner-sphere radical process involving partial iron–bisphosphine dissociation.
A: N-Chloromorpholine can be used as a milder alternative to Chloramine-T in the radiolabeling of biomolecules via halogenation. [] It forms N-chloromorpholine in situ when mixed with morpholine, which then reacts with potassium iodide (KI) to generate radioactive iodine (I2) for labeling purposes.
A: DFT (Density Functional Theory) studies have been instrumental in understanding the mechanism of N-Chloromorpholine in Rh-catalyzed C–H amination reactions. [] These studies indicate a preference for an SN2-type N–Cl cleavage mechanism over the conventional oxidative addition pathway.
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